molecular formula C33H32N4O4 B1674260 ICG-001 CAS No. 780757-88-2

ICG-001

货号 B1674260
CAS 编号: 780757-88-2
分子量: 548.6 g/mol
InChI 键: HQWTUOLCGKIECB-XZWHSSHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ICG-001 is a small molecule inhibitor of β-catenin/cyclic AMP responsive element binding protein (CREB) binding protein (CBP)-mediated transcription (IC50 = 3 µM). By binding CBP, thus blocking interaction with β-catenin, it selectively induces apoptosis in transformed colon cells but not in normal cells and prevents the growth of colon carcinoma cells at 25 µM in vitro. This compound has been used to specifically disrupt the β-catenin pathway in studying epithelial-mesenchymal transition during pulmonary fibrosis. Additionally, this compound disruption of Wnt/β-catenin signaling has been studied in the context of regulating cancer stem cells.
This compound is a potent and selective Wnt signaling modulator. This compound modulates Wnt signaling and increased the expression of genes beneficial for cardiac regeneration in epicardial cells. This compound binds cAMP-responsive element binding (CREB)-binding protein (CBP) to disrupt its interaction with β-catenin and inhibit CBP function as a coactivator of Wnt/β-catenin-mediated transcription. This compound induces cytotoxicity of multiple myeloma cells in Wnt-independent manner. Note: Chemical structures of this compound and PRI-724 look very close, but they are not the same molecule. Many vendors confused them.

科学研究应用

癌症干性抑制

ICG-001已被证明能有效抑制癌症干性,特别是在结直肠癌 (CRC) 中。它抑制了癌症干细胞样细胞 (CSCs) 的自我更新能力,这些细胞与 CRC 的复发和转移有关。 通过靶向 Wnt 通路和干性基因,this compound 降低了转移潜力,并可作为 CSCs 的靶向治疗剂 .

转移抑制

该化合物已证明具有抑制 CRC 转移的潜力,方法是下调髓系嗜病毒插入位点 1 (MEIS1) 的表达,该基因可增强 CSC 行为和转移潜力。 这表明 this compound 可以作为一种新型 Wnt 抑制剂,进一步研究用于治疗 CRC 转移 .

胃癌治疗

在胃癌 (GC) 细胞系中,this compound 被发现可显着抑制生长和转移。与化疗药物联合使用时,它可以诱导细胞凋亡并增强肿瘤球体抑制。 这表明 this compound 可能是 GC 治疗中一种有价值的治疗分子 .

化疗耐药性降低

This compound 降低了癌症干细胞样群体中的化疗耐药性。它破坏了 β-连环蛋白与 CREB 结合蛋白 (CBP) 之间的相互作用,抑制了 CBP 作为 Wnt/β-连环蛋白介导转录的共激活剂的功能。 这种特性使其成为克服癌症治疗中化疗耐药性的有希望的候选者 .

骨肉瘤细胞系研究

已在人骨肉瘤细胞系中研究了 this compound 的作用。 它作为 β-连环蛋白与 CBP 相互作用的抑制剂,而 CBP 是 Wnt 信号通路中的关键组成部分,该通路参与骨肉瘤的发生和发展 .

分子肿瘤学研究

This compound 由于其调节参与癌症发展的重要通路的的能力,成为分子肿瘤学研究的重点。 它在抑制 Wnt/β-连环蛋白信号通路中的作用对于开发新的癌症疗法特别令人关注 .

作用机制

Target of Action

ICG-001, also known as (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide, primarily targets the β-catenin/TCF mediated transcription . It specifically binds to the cyclic AMP response element-binding protein (CBP) , which is a co-activator of Wnt/β-catenin-mediated transcription .

Mode of Action

This compound works by selectively blocking the β-catenin/CBP interaction . This disruption inhibits CBP function as a co-activator of Wnt/β-catenin-mediated transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a complex but key role in the development of various types of cancer . By inhibiting the β-catenin/CBP interaction, this compound disrupts the Wnt/β-catenin-mediated transcription, thereby affecting the downstream effects of this pathway .

Pharmacokinetics

One study mentioned that this compound was delivered into tumors at a dosage of50 mg/kg/day . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have significant effects on cell proliferation and migration. In vitro, this compound treatment strongly inhibits cell proliferation through a cell cycle blockade in the G0/G1 phase . Surprisingly, it also increases cell migration of certain cell lines . In another study, this compound was found to suppress the growth and metastasis of multiple gastric cancer cell lines, induce cell apoptosis, and augment in vitro tumor spheres suppression when used in combination with chemotherapy drugs .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, in vitro and in vivo environments can yield different results. In vitro, it strongly inhibits cell proliferation and surprisingly increases cell migration . More research is needed to fully understand how different environmental factors influence the action of this compound.

属性

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 2
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 3
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 4
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 5
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Reactant of Route 6
(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Q & A

Q1: What is the primary target of ICG-001?

A1: this compound specifically targets the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP). [, ]

Q2: How does this compound exert its effects on the Wnt/β-catenin signaling pathway?

A2: this compound acts as a selective antagonist of the interaction between β-catenin and CBP. [, ] By binding to CBP, this compound disrupts the formation of the β-catenin/CBP transcriptional complex, thereby inhibiting the transcription of Wnt/β-catenin target genes. []

Q3: Does this compound affect p300, a close homolog of CBP?

A3: No, this compound demonstrates high specificity for CBP and does not bind to p300, despite their structural similarities. [, ] This selective binding profile is crucial for its unique mechanism of action.

Q4: What are the downstream consequences of this compound-mediated inhibition of the β-catenin/CBP interaction?

A4: this compound effectively downregulates the expression of several Wnt/β-catenin target genes, including c-Myc, cyclin D1, and survivin. [, , ] This downregulation leads to a variety of cellular responses, depending on the cell type and context.

Q5: Does this compound solely exert its effects through Wnt/β-catenin pathway inhibition?

A5: While this compound is best known for inhibiting the Wnt/β-catenin pathway, research suggests it can influence cellular processes independent of this pathway. For instance, this compound demonstrated efficacy in pediatric glioma cells with minimal canonical Wnt activity. Transcriptomic analysis revealed its impact on genes involved in cellular metabolism, biosynthesis, and cell cycle progression in these cells. []

Q6: What are the in vitro effects of this compound on cancer cells?

A6: this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those derived from colorectal cancer, [, , , , ] multiple myeloma, [, ] acute lymphoblastic leukemia, [, ] head and neck squamous cell carcinoma, [, ] pancreatic cancer, [, ] uveal melanoma, [] and others. These effects have been demonstrated through a variety of assays, including MTT, WST-1, clonogenic assays, and Annexin V staining.

Q7: How does this compound impact cancer stem cells (CSCs)?

A7: this compound exhibits promising activity against CSCs, which are implicated in tumor recurrence and metastasis. Studies show that this compound effectively inhibits self-renewal, a hallmark of CSCs, in colorectal cancer models. [] This suggests potential for long-term tumor control and prevention of recurrence.

Q8: Has this compound shown efficacy in vivo?

A8: Yes, this compound exhibits significant anti-tumor activity in various in vivo models, including xenograft models of colorectal cancer, [, , ] multiple myeloma, [] acute lymphoblastic leukemia, [] pancreatic cancer, [, ] and uveal melanoma. [] These studies demonstrate its potential as a therapeutic agent in a preclinical setting.

Q9: Does this compound enhance the effects of existing therapies?

A9: Research suggests that this compound can synergize with existing cancer therapies. It enhanced the efficacy of cetuximab in head and neck squamous cell carcinoma, [] potentiated gemcitabine's effects in pancreatic cancer, [] and sensitized multiple myeloma cells to bortezomib. [, ] This synergistic potential makes this compound an attractive candidate for combination therapies.

Q10: Are there any ongoing clinical trials investigating this compound?

A10: While specific details about ongoing clinical trials are not provided in the research, it is mentioned that this compound is currently being investigated in clinical trials for metastatic colon cancer. []

Q11: What is the molecular formula and weight of this compound?

A11: The provided research does not explicitly mention the molecular formula and weight of this compound.

Q12: Are there any studies on how modifications to the this compound structure affect its activity?

A12: While specific SAR studies are not detailed in these papers, the research emphasizes the importance of this compound's specific binding to CBP for its activity. [, ] Any structural modification that disrupts this interaction would likely affect its potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。